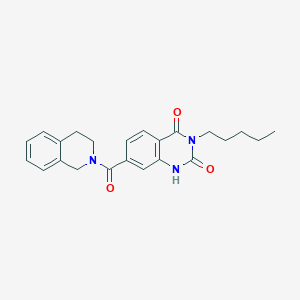
3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
The research on quinazoline-2,4(1H,3H)-diones highlights innovative green chemistry approaches for their synthesis, emphasizing sustainability. Notably, solvent-free conditions utilizing carbon dioxide and a catalytic amount of bases like DBU or cesium carbonate have been developed, achieving high yields of quinazoline derivatives. These methodologies offer an eco-friendly alternative to traditional synthesis methods, reducing hazardous waste and energy consumption (Mizuno et al., 2007; Patil et al., 2008).
Catalytic and Synthetic Applications
Quinazoline derivatives, including those related to 3-pentyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione, have been synthesized using various catalytic methods. These include the use of ionic liquids as recyclable catalysts and palladium-catalyzed reactions involving carbon dioxide and isocyanides, demonstrating the versatility and efficiency of these compounds in organic synthesis. Such synthetic strategies offer pathways to complex molecules with potential applications in drug discovery and material science (Patil et al., 2009; Mampuys et al., 2017).
Pharmaceutical and Medicinal Chemistry
The structure-activity relationship studies of quinazoline derivatives have identified their potential as inhibitors of various biological targets. For instance, substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives have been explored for their inhibitory activity against human heart chymase, indicating their therapeutic potential in cardiovascular diseases (Fukami et al., 2000).
Novel Synthetic Pathways and Mechanistic Insights
Research has also focused on elucidating novel synthetic pathways and mechanistic insights into the formation of quinazoline derivatives. These studies offer a deeper understanding of the chemical reactivity and potential applications of these compounds in synthesizing new materials and biologically active molecules (Kvaskoff et al., 2006).
Eigenschaften
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-3-6-12-26-22(28)19-10-9-17(14-20(19)24-23(26)29)21(27)25-13-11-16-7-4-5-8-18(16)15-25/h4-5,7-10,14H,2-3,6,11-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYUCGYYDFBHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
![ethyl 6-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2750356.png)
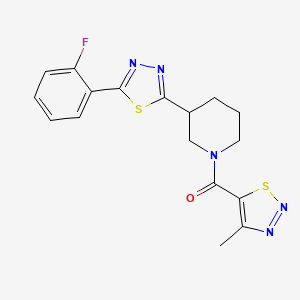
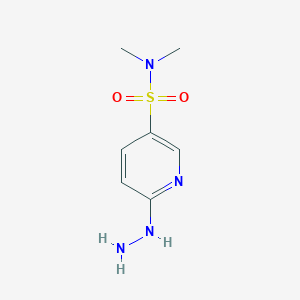

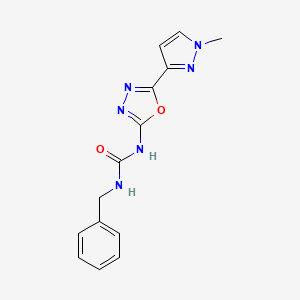
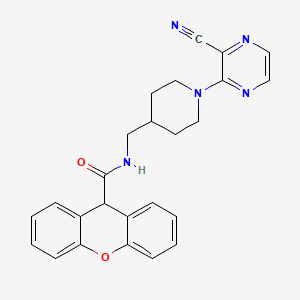
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
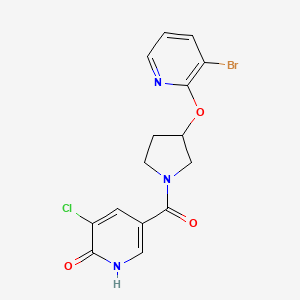
![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)
![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)
